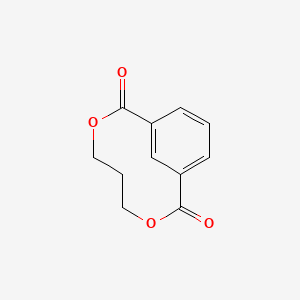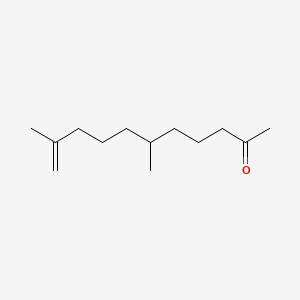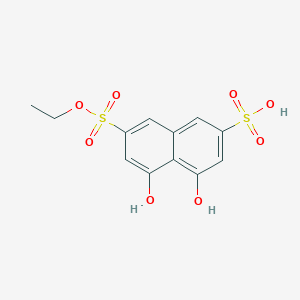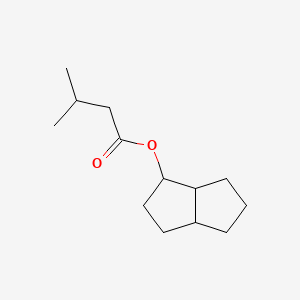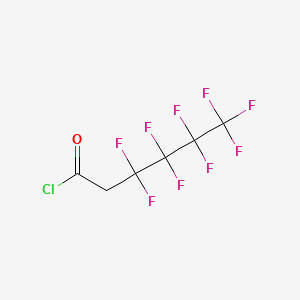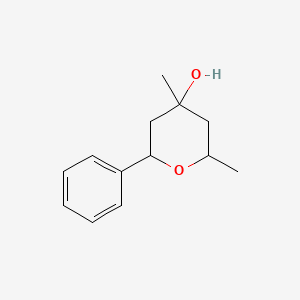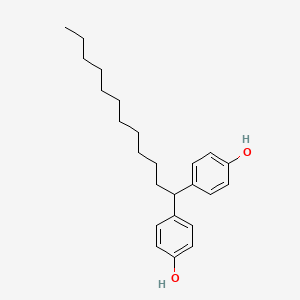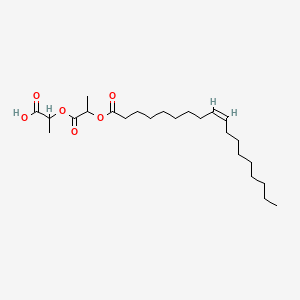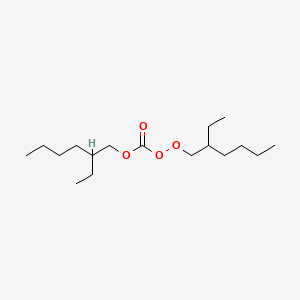
Bis(2-ethylhexyl) peroxycarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) peroxycarbonate is an organic peroxide compound widely used as a radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions. This compound is particularly valuable in the production of polyvinyl chloride (PVC) and other polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) peroxycarbonate typically involves a two-step process. The first step is the phosgenation of 2-ethylhexanol to produce 2-ethylhexyl chloroformate. This reaction is carried out at temperatures below 10°C. The second step involves the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) at around 15°C. The reaction time is approximately one hour, followed by washing and drying to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process in a micro-packed bed reactor. This method utilizes 2-ethylhexyl chloroformate as a raw material and employs a phase transfer catalyst to enhance the reaction efficiency. The continuous process ensures high yield (up to 99.2%) and purity (up to 99.5%) while maintaining safety and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethylhexyl) peroxycarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including the polymerization of vinyl chloride, vinyl acetate, and acrylates .
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or light. It is important to handle this compound with care, as it can decompose violently at temperatures above 10°C .
Major Products: The primary products formed from the decomposition of this compound are free radicals, which are crucial for initiating polymerization reactions. These radicals can lead to the formation of polymers such as PVC and other copolymers .
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) peroxycarbonate has a wide range of applications in scientific research and industry:
Wirkmechanismus
The primary mechanism of action of bis(2-ethylhexyl) peroxycarbonate involves the generation of free radicals through its decomposition. These free radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s effectiveness as a radical initiator is due to its ability to decompose at relatively low temperatures, providing a controlled source of radicals .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate (DEHP): A plasticizer used in PVC production, known for its flexibility and durability.
Bis(2-ethylhexyl) terephthalate: An alternative plasticizer with similar applications but different chemical properties.
Uniqueness: Bis(2-ethylhexyl) peroxycarbonate is unique in its ability to generate free radicals at low temperatures, making it an efficient and controlled radical initiator for polymerization processes. Unlike plasticizers like DEHP, which enhance the flexibility of polymers, this compound plays a crucial role in the initiation of polymer formation .
Eigenschaften
CAS-Nummer |
71411-95-5 |
|---|---|
Molekularformel |
C17H34O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-ethylhexoxy 2-ethylhexyl carbonate |
InChI |
InChI=1S/C17H34O4/c1-5-9-11-15(7-3)13-19-17(18)21-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
AJKLVSRUKOZBMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)OOCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


